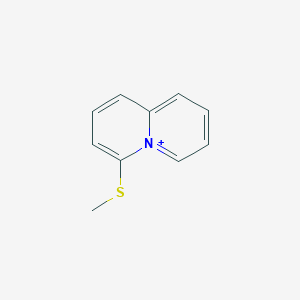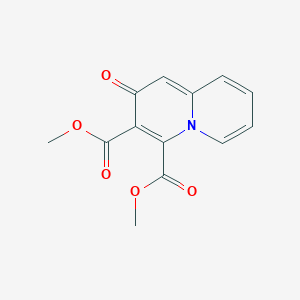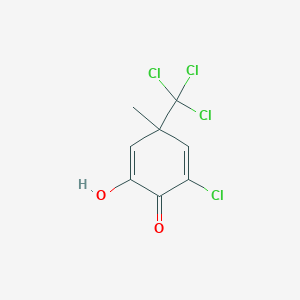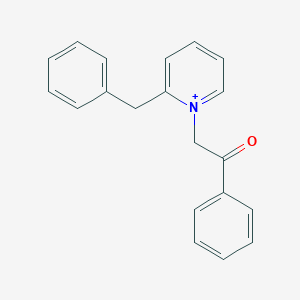
3-Tert-butoxycholest-5-en-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butoxycholest-5-en-7-one is a steroidal compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mechanism of Action
The mechanism of action of 3-Tert-butoxycholest-5-en-7-one is not fully understood, but it is believed to act by modulating various signaling pathways in the body. It has been found to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, leading to a reduction in inflammation. It has also been found to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth.
Biochemical and Physiological Effects:
3-Tert-butoxycholest-5-en-7-one has been found to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the body. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, it has been found to inhibit the growth of various cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-Tert-butoxycholest-5-en-7-one for lab experiments is its high purity, which makes it suitable for scientific research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for research on 3-Tert-butoxycholest-5-en-7-one. One area of research could focus on its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research could focus on its potential use in the treatment of cancer. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and to improve its solubility in water for easier use in lab experiments.
Conclusion:
In conclusion, 3-Tert-butoxycholest-5-en-7-one is a steroidal compound that has potential applications in the field of medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound could lead to the development of new treatments for various diseases.
Synthesis Methods
The synthesis of 3-Tert-butoxycholest-5-en-7-one can be achieved using various methods. One of the most commonly used methods involves the reaction of cholesterol with Tert-butyl hydroperoxide in the presence of a catalyst. This method yields a high purity of the compound, making it suitable for scientific research.
Scientific Research Applications
3-Tert-butoxycholest-5-en-7-one has been found to have potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
Molecular Formula |
C31H52O2 |
|---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
(10R,13R,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-[(2-methylpropan-2-yl)oxy]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one |
InChI |
InChI=1S/C31H52O2/c1-20(2)10-9-11-21(3)24-12-13-25-28-26(15-17-31(24,25)8)30(7)16-14-23(33-29(4,5)6)18-22(30)19-27(28)32/h19-21,23-26,28H,9-18H2,1-8H3/t21?,23?,24-,25?,26?,28?,30+,31-/m1/s1 |
InChI Key |
SWKQXKCKMLECFJ-XDJLJOIVSA-N |
Isomeric SMILES |
CC(C)CCCC(C)[C@H]1CCC2[C@@]1(CCC3C2C(=O)C=C4[C@@]3(CCC(C4)OC(C)(C)C)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)OC(C)(C)C)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)OC(C)(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![11-methyl-7,8,10-triphenyl-6H-pyrido[1,2-a]azocin-6-one](/img/structure/B289778.png)
![Dimethyl 1,3-dimethylazepino[2,1,7-cd]indolizine-6,7-dicarboxylate](/img/structure/B289783.png)
![Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate](/img/structure/B289784.png)
![Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289785.png)
![4,5-Dimethylcyclopenta[c]quinolizine-1,2-dicarboxylic acid dimethyl ester](/img/structure/B289786.png)


![Methyl 5,8-diphenylcyclopenta[ij]pyrido[2,1,6-de]quinolizine-4-carboxylate](/img/structure/B289790.png)

![2-[(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl]-2,3,5-triphenyl-2,3-dihydro-1,3,4-thiadiazole](/img/structure/B289793.png)

